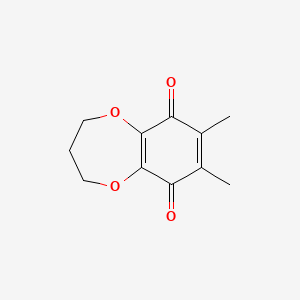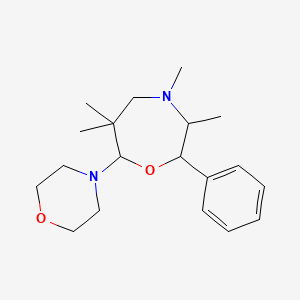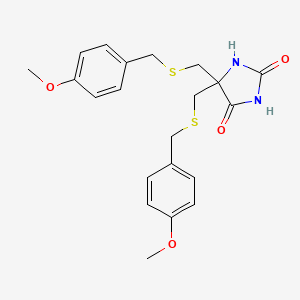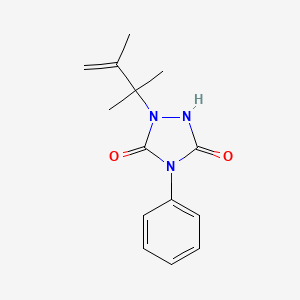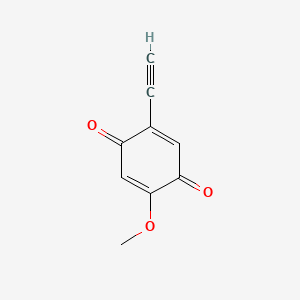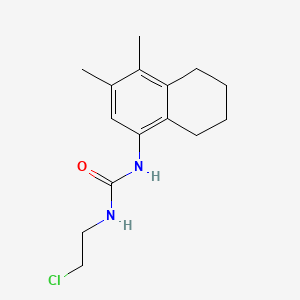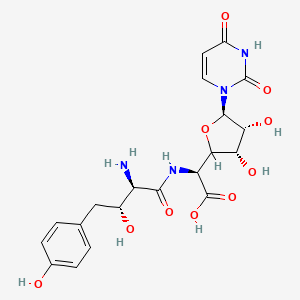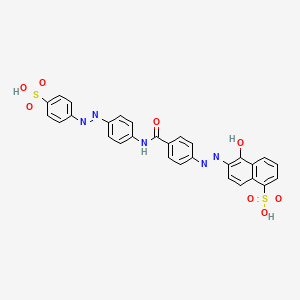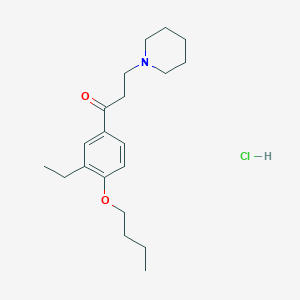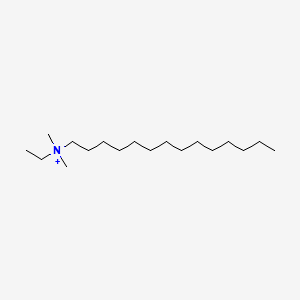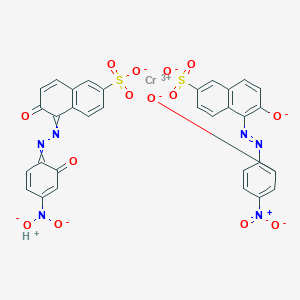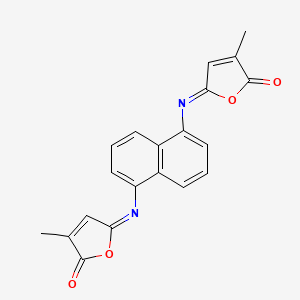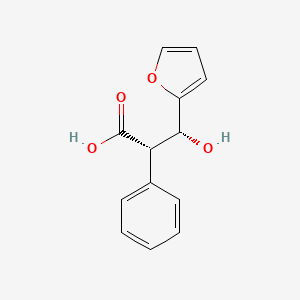
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- is an organic compound with a complex structure that includes a furan ring, a propanoic acid group, and a phenyl group
Vorbereitungsmethoden
The synthesis of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Propanoic Acid Group: This step involves the addition of a propanoic acid group to the furan ring, often through a Friedel-Crafts acylation reaction.
Addition of the Phenyl Group: The phenyl group is introduced via a Grignard reaction or a similar organometallic reaction.
Hydroxylation: The final step involves the hydroxylation of the alpha position to introduce the beta-hydroxy group.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Esterification: The propanoic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and esterification reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- involves its interaction with various molecular targets. The beta-hydroxy group can form hydrogen bonds with biological molecules, while the furan and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Furanpropanoic acid, beta-hydroxy-alpha-phenyl-, (R*,S*)-(-)- can be compared with similar compounds such as:
2-Furanpropanoic acid: Lacks the beta-hydroxy and phenyl groups, making it less complex and potentially less active.
Beta-hydroxy-alpha-phenylpropanoic acid: Lacks the furan ring, which may reduce its reactivity and versatility.
Furan-2-carboxylic acid: Lacks the propanoic acid and phenyl groups, making it a simpler molecule with different properties.
Eigenschaften
CAS-Nummer |
119759-51-2 |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
(2S,3R)-3-(furan-2-yl)-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C13H12O4/c14-12(10-7-4-8-17-10)11(13(15)16)9-5-2-1-3-6-9/h1-8,11-12,14H,(H,15,16)/t11-,12-/m0/s1 |
InChI-Schlüssel |
ZFLMKKDXXLZURV-RYUDHWBXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CO2)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CO2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


